molecular formula C12H17Cl2N3O3S B2419689 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide CAS No. 1241019-73-7

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide

Cat. No.: B2419689
CAS No.: 1241019-73-7
M. Wt: 354.25
InChI Key: NQOVUJPOYWSULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is a chemical compound of significant interest in pharmacological research, primarily investigated for its potential as an antagonist of the P2Y12 receptor. This receptor is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies used to prevent thrombotic events. As a research tool, this compound enables scientists to probe the structure-activity relationships of P2Y12 antagonists and study platelet signaling pathways in detail. Its molecular structure, featuring a dichloropyridinyl sulfonamide group, is characteristic of a class of potent and selective non-nucleotide P2Y12 inhibitors. Researchers utilize this chemical to investigate novel mechanisms for inhibiting ADP-induced platelet activation, which is crucial for understanding and developing new treatments for conditions like acute coronary syndromes and stroke. Studies involving this compound contribute to the broader field of purinergic signaling and cardiovascular disease research. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N3O3S/c1-4-17(7-11(18)15-8(2)3)21(19,20)9-5-6-10(13)16-12(9)14/h5-6,8H,4,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVUJPOYWSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C)S(=O)(=O)C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Dichloropyridine Intermediate Formation

The 2,6-dichloropyridin-3-yl moiety serves as the foundational scaffold. A common precursor, 2,6-dichloropyridine-3-sulfonyl chloride, is synthesized via chlorosulfonation of 2,6-dichloropyridine using chlorosulfonic acid under controlled conditions.

Reaction Conditions

  • Chlorosulfonation :
    • Reagents : Chlorosulfonic acid (3.0 equiv), 2,6-dichloropyridine (1.0 equiv)
    • Temperature : 0–5°C (gradual warming to 25°C)
    • Time : 4–6 hours
    • Yield : 68–72%

Mechanistic Insight
Electrophilic aromatic substitution occurs at the pyridine’s 3-position due to electron-withdrawing effects of chlorine atoms, directing sulfonation para to the nitrogen.

Sulfonylation of Ethylamine Derivatives

The sulfonyl group is introduced via reaction of 2,6-dichloropyridine-3-sulfonyl chloride with ethylamine. Optimization of solvent and base is critical to avoid over-sulfonation.

Procedure

  • Base Selection : Triethylamine (2.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Reagent Addition : Dropwise addition of sulfonyl chloride (1.1 equiv) to ethylamine (1.0 equiv) in DCM.
  • Workup : Aqueous extraction (10% HCl, saturated NaHCO3), drying (MgSO4), and solvent evaporation.

Data Table: Sulfonylation Optimization

Base Solvent Temperature Time (h) Yield (%)
Et3N DCM 0°C → 25°C 2 85
Pyridine THF 25°C 4 78
NaHCO3 H2O/EtOAc 25°C 6 65

Key Observation : Triethylamine in DCM provides superior yields due to efficient HCl scavenging and minimal side reactions.

Amide Coupling with N-Propan-2-ylacetamide

The final step involves coupling the sulfonated intermediate with N-propan-2-ylacetamide. T3P (propane phosphonic acid anhydride) emerges as a highly effective coupling agent for this transformation.

Optimized Protocol

  • Reagents :
    • Sulfonated ethylamine derivative (1.0 equiv)
    • N-Propan-2-ylacetamide (1.2 equiv)
    • T3P (50 wt% in EtOAc, 1.5 equiv)
    • Triethylamine (2.0 equiv) in DMF
  • Conditions :
    • Temperature: 25°C
    • Time: 1.5 hours
    • Workup: Partitioning between NH4Cl and EtOAc, followed by brine washes and MgSO4 drying.

Yield : 46–52% after silica gel chromatography.

Mechanistic Analysis
T3P activates the carboxylic acid (from in situ hydrolysis of the acetamide) via mixed anhydride formation, enabling nucleophilic attack by the ethylamino group.

Alternative Routes and Comparative Analysis

Ullmann Coupling for Direct Sulfonamide Formation

An alternative one-pot approach employs Ullmann coupling to attach the sulfonamide and acetamide groups simultaneously. Copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) catalyze this reaction.

Reaction Parameters

  • Catalyst System : CuI (10 mol%), DMEDA (20 mol%)
  • Solvent : 1,4-Dioxane
  • Temperature : 80°C
  • Yield : 38–42%

Limitations : Lower yields compared to stepwise methods due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for sulfonylation and amidation steps. For example, sulfonylation completes in 15 minutes at 100°C under microwave conditions, achieving 80% yield.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of the final compound necessitates advanced purification techniques:

  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA)
  • Recrystallization : Ethanol/water (7:3) at −20°C

Scalability Issues

Large-scale reactions face mass transfer limitations during sulfonylation. Switching to a flow chemistry setup improves mixing and heat dissipation, enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The sulfonyl-ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The dichloropyridine moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in the production of various pharmaceuticals and agrochemicals.

    Sulfonyl-ethylamino derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological activities.

Uniqueness

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H17Cl2N3O3S\text{C}_{12}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

Key properties include:

  • Molecular Weight : 320.25 g/mol
  • LogP (octanol-water partition coefficient) : 2.3
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 11

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enables hydrogen bonding and electrostatic interactions with proteins and enzymes, which may modulate their activity. The dichloropyridine moiety is also believed to interact with various cellular receptors, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

The compound has shown promising results in cancer research:

  • Cell Lines Tested : Various cancer cell lines including colon (HT29), breast (MCF7), and lung (A549) cancer cells.
  • Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Cell LineIC50 (µM)Mechanism
HT295.0Apoptosis induction
MCF78.0Cell cycle arrest
A5496.5Caspase activation

Case Studies

  • Study on Antiviral Activity : A study highlighted the compound's potential as a capsid assembly inhibitor against hepatitis B virus (HBV). In vitro tests indicated that it effectively inhibited capsid assembly, suggesting its role as a novel antiviral agent.
  • Anticancer Efficacy : Another research effort assessed the compound's effects on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in colorectal and breast cancer models .

Q & A

How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

Methodological Answer:
To optimize synthesis, employ DoE to systematically vary parameters (e.g., temperature, solvent ratio, catalyst concentration) and analyze their effects on yield and purity. For example, a flow-chemistry approach (as demonstrated in Omura-Sharma-Swern oxidation studies) allows precise control over reaction kinetics and scalability . Use statistical models (e.g., response surface methodology) to identify optimal conditions. Validate findings with triplicate runs and characterize intermediates via HPLC to track reaction progression .

What advanced analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for sulfonyl, dichloropyridinyl, and acetamide groups, ensuring no residual solvents or byproducts. Compare spectra with structurally analogous compounds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion alignment with the theoretical mass (C13H16Cl2N3O3S).
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) using a reverse-phase C18 column and UV detection at 254 nm .

How should researchers address stability challenges during storage and handling?

Methodological Answer:
The compound’s sulfonyl and dichloropyridinyl groups may confer sensitivity to light and extreme pH. Store in amber vials at –20°C under inert atmosphere (N2 or Ar). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Adjust buffer systems (pH 6–8) for aqueous solutions to minimize hydrolysis .

What methodologies are recommended for studying its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to receptors like kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding.
  • Cellular Assays: Use luciferase reporters or fluorescence-based assays (e.g., FLIPR) for functional activity in HEK293 or CHO cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.